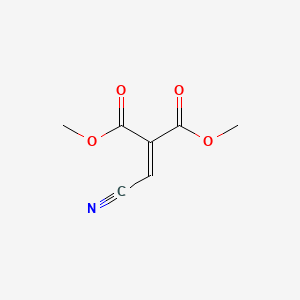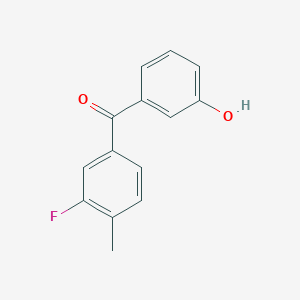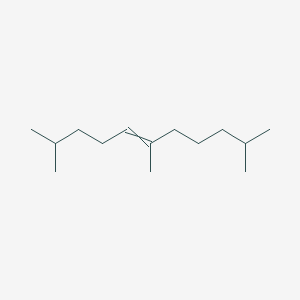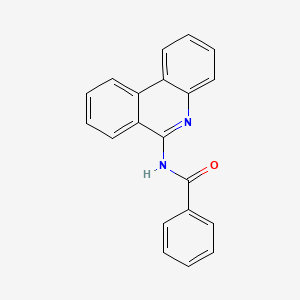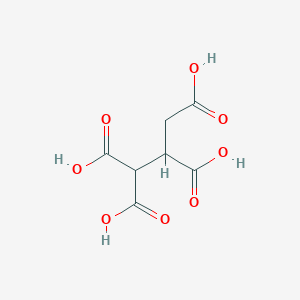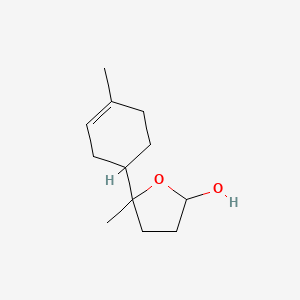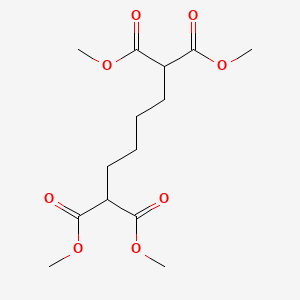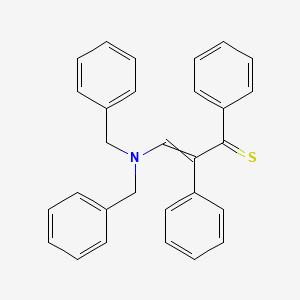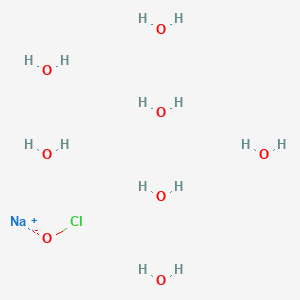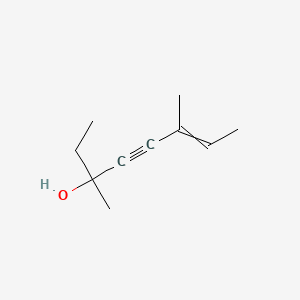![molecular formula C16H21NO4 B14509770 N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide CAS No. 62681-49-6](/img/structure/B14509770.png)
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide is an organic compound with the molecular formula C14H19NO4 This compound is characterized by the presence of an acetyl group, two methoxy groups, and a but-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide typically involves the reaction of 2-acetyl-4,5-dimethoxyphenethylamine with but-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Comparison: N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide is unique due to its specific structural features, such as the acetyl and but-2-enamide groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the but-2-enamide moiety may enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications .
Propriétés
Numéro CAS |
62681-49-6 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide |
InChI |
InChI=1S/C16H21NO4/c1-5-6-16(19)17-8-7-12-9-14(20-3)15(21-4)10-13(12)11(2)18/h5-6,9-10H,7-8H2,1-4H3,(H,17,19) |
Clé InChI |
DKLRGOAOMFYCTR-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)NCCC1=CC(=C(C=C1C(=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




